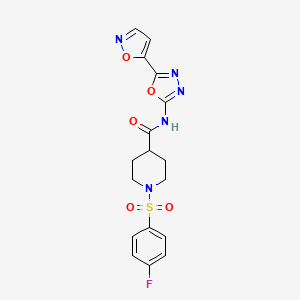

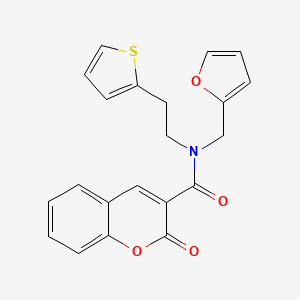

![molecular formula C23H20N2O3S B2678806 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide CAS No. 864923-82-0](/img/structure/B2678806.png)

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a new antibacterial agent that combines sulfonamide and benzodioxane fragments in its framework . It has a molecular weight of 440 g/mol .

Synthesis Analysis

The synthesis of this compound involves the combination of sulfonamide and benzodioxane fragments . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis

The molecular structure of this compound was confirmed by signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 440 g/mol . More detailed properties are not provided in the available resources.Applications De Recherche Scientifique

Cytotoxic Activity in Cancer Research

Carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to the queried compound, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Some of these compounds demonstrated potent cytotoxicity, with IC(50) values less than 10 nM, and showed curative effects against colon tumors in mice (Deady et al., 2003).

Antioxidant and Antibacterial Properties

Phenolic esters and amides of quinoline-carboxylic acid, structurally similar to the compound , have been synthesized and evaluated for their in vitro antioxidant and antibacterial activity. Some of these compounds showed good chelating ability with Fe+2 ions and significant scavenging activity with DPPH free radicals. They also exhibited potent antibacterial activities against various bacterial strains (Shankerrao et al., 2013).

Cytotoxicity Evaluation in Cell Lines

A study on substituted indeno[1,2-b]quinoline-6-carboxamides and [1]benzothieno[3,2-b]quinoline-4-carboxamides showed that small lipophilic substituents in the non-carboxamide ring significantly increased cytotoxic potency in various cell lines. One of the compounds demonstrated effectiveness in a colon tumor model, comparable to clinical trial drugs (Chen et al., 2000).

Potential in PET Imaging

Quinoline-2-carboxamide derivatives have been labeled for potential use in visualizing peripheral benzodiazepine receptors with positron emission tomography (PET). These compounds showed high specific binding to these receptors in various organs and brain in rats, suggesting their potential in PET imaging (Matarrese et al., 2001).

Anti-Tubercular and Anti-Bacterial Activities

Quinoline derivatives have been investigated for their in vitro anti-tubercular and anti-bacterial activities. Some compounds showed significant activity comparable with standard drugs like rifampicin, indicating their potential as candidates for treating tuberculosis (Li et al., 2019).

Neuroprotectant for Cerebral Ischemia

An analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, closely related to the queried compound, has been identified as a potent inhibitor and neuroprotectant against global ischemia, even when administered post-ischemia challenge (Sheardown et al., 1990).

Antimicrobial and Mosquito Larvicidal Activity

Synthesized quinoline derivatives have shown promising antibacterial, antifungal, and mosquito larvicidal activities against various strains, indicating their potential in public health applications (Rajanarendar et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c1-13-3-4-16-10-17-12-21(29-23(17)25-18(16)9-13)22(26)24-14(2)15-5-6-19-20(11-15)28-8-7-27-19/h3-6,9-12,14H,7-8H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZDDFGZOPTRNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)NC(C)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)

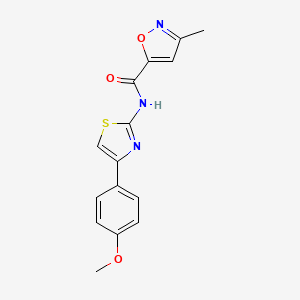

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2678727.png)

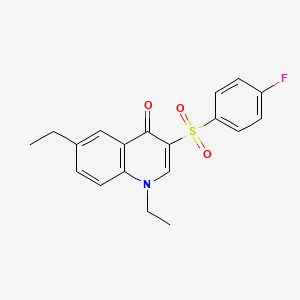

![N-(2,4-dimethoxyphenyl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2678730.png)

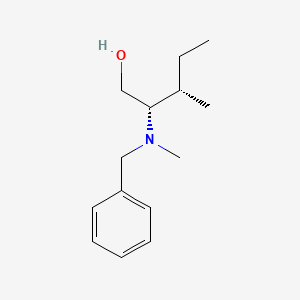

![tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate](/img/structure/B2678734.png)

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone](/img/structure/B2678737.png)

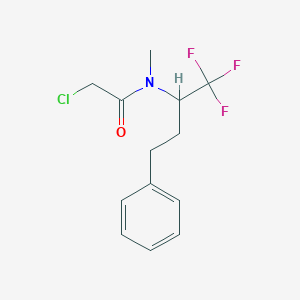

![N'-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2678739.png)

amino]-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2678742.png)